molecular formula C28H26N4O4 B8814011 UCN-02

UCN-02

Cat. No.: B8814011
M. Wt: 482.5 g/mol
InChI Key: PBCZSGKMGDDXIJ-KRUBCLEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCN-01, also known as 7-hydroxystaurosporine, is an indolocarbazole compound originally isolated from cultures of the Streptomyces species. It is structurally similar to staurosporine but has an additional hydroxy group on the lactam ring. UCN-01 acts as an ATP competitive inhibitor targeting several kinases, including protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. It has shown significant preclinical and clinical antitumor activity .

Preparation Methods

UCN-01 can be synthesized from UCN-02 through an isomerization process. The solution containing this compound is acidified to convert it into UCN-01, which is then recovered from the acidified solution . Another method involves the fermentation of a microorganism of the genus Streptomyces, which produces UCN-01 in the culture medium. The compound can also be synthesized chemically from staurosporine through a three-step process involving oxidation in a solution of dimethyl sulfoxide and an aqueous alkali solution .

Chemical Reactions Analysis

UCN-01 undergoes various chemical reactions, including:

    Oxidation: UCN-01 can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: UCN-01 can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include dimethyl sulfoxide, aqueous alkali solutions, and various oxidizing and reducing agents.

Scientific Research Applications

UCN-01 has a wide range of scientific research applications:

Mechanism of Action

UCN-01 exerts its effects by inhibiting several key kinases involved in cell cycle regulation and signal transduction. It targets protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. By inhibiting these kinases, UCN-01 can abrogate DNA damage-induced cell cycle arrest, thereby sensitizing tumor cells to DNA damage-induced toxicity. This mechanism involves the activation of the mitogen-activated protein/extracellular signal-regulated kinase pathway, leading to the transcriptional induction of p21 and subsequent cell cycle arrest .

Comparison with Similar Compounds

UCN-01 is similar to staurosporine but has an additional hydroxy group on the lactam ring, which enhances its selectivity and potency as a kinase inhibitor. Other similar compounds include:

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m1/s1

InChI Key

PBCZSGKMGDDXIJ-KRUBCLEUSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UCN-02
Reactant of Route 2
UCN-02
Reactant of Route 3
UCN-02
Reactant of Route 4
UCN-02
Reactant of Route 5
UCN-02
Reactant of Route 6
UCN-02

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